(s)-3-amino-3-phenylpropionic acid
(s)-3-amino-3-phenylpropionic acid
(S)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having S-configuration. It is an enantiomer of a (R)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (S)-3-ammonio-3-phenylpropanoate.
Brand Name:
Vulcanchem
CAS No.:
40856-44-8
VCID:
VC20854622
InChI:
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
SMILES:
C1=CC=C(C=C1)C(CC(=O)O)N
Molecular Formula:
C9H11NO2
Molecular Weight:
165.19 g/mol
(s)-3-amino-3-phenylpropionic acid
CAS No.: 40856-44-8
Cat. No.: VC20854622
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having S-configuration. It is an enantiomer of a (R)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (S)-3-ammonio-3-phenylpropanoate. |
|---|---|
| CAS No. | 40856-44-8 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
| Standard InChI Key | UJOYFRCOTPUKAK-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H](CC(=O)[O-])[NH3+] |
| SMILES | C1=CC=C(C=C1)C(CC(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
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